
Angiotensin (1-7)
Vue d'ensemble
Description
Angiotensin (1-7) is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is composed of seven amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, and proline. Angiotensin (1-7) is known for its vasodilatory effects, which counteract the vasoconstrictive actions of angiotensin II, another peptide in the renin-angiotensin system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiotensin (1-7) can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of angiotensin (1-7) involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process requires stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensin (1-7) undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can modify the side chains of certain amino acids, such as histidine and tyrosine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can promote hydrolysis of peptide bonds.
Oxidation: Reactive oxygen species or specific oxidizing agents can induce oxidation of amino acid side chains.
Enzymatic Cleavage: Enzymes such as neprilysin and angiotensin-converting enzyme 2 (ACE2) can cleave angiotensin (1-7) at specific sites.
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments and individual amino acids.
Oxidation Products: Modified amino acids with altered side chains.
Enzymatic Cleavage Products: Shorter peptides resulting from specific cleavage sites.
Applications De Recherche Scientifique
Cardiovascular Health
Angiotensin-(1-7) has shown significant promise in cardiovascular therapies due to its vasodilatory effects and ability to lower blood pressure. Key findings include:
- Vasodilation : Angiotensin-(1-7) promotes endothelium-dependent vasodilation through several mechanisms, including the stimulation of nitric oxide synthesis and modulation of bradykinin levels. This effect is mediated via the Mas receptor, leading to reduced systemic vascular resistance and increased cardiac output in normotensive and hypertensive models .
- Cardiac Remodeling : In animal studies, Angiotensin-(1-7) has been shown to prevent cardiac hypertrophy and fibrosis induced by angiotensin II. It achieves this by reducing oxidative stress and collagen deposition while enhancing atrial natriuretic peptide secretion .
Cancer Treatment
The anti-cancer properties of Angiotensin-(1-7) are gaining attention, particularly for its antiangiogenic effects:
- Inhibition of Tumor Growth : Research indicates that Angiotensin-(1-7) can inhibit the proliferation of various cancer cell lines, including lung and prostate cancers. In vitro studies have demonstrated that it reduces cell viability and colony formation in cancer cells .
- Mechanisms of Action : Angiotensin-(1-7) exerts its anti-tumor effects by downregulating proangiogenic factors such as vascular endothelial growth factor (VEGF) and placental growth factor (PlGF), thereby inhibiting angiogenesis in tumor microenvironments .
Renal Protection
Angiotensin-(1-7) has been studied for its protective effects on kidney function:
- Renoprotective Effects : In models of kidney injury, such as Alport syndrome, Angiotensin-(1-7) administration has been shown to reduce fibrosis, inflammation, and apoptosis in renal tissues. This protective effect is mediated through modulation of the transforming growth factor-beta/Smad signaling pathway .
- Clinical Relevance : The potential for Angiotensin-(1-7) to ameliorate chronic kidney disease is under investigation, with promising results indicating its ability to alter inflammatory responses and improve renal function .
Case Study 1: Cardiovascular Effects in Hypertensive Rats
A study involving hypertensive rats demonstrated that administration of Angiotensin-(1-7) resulted in significant reductions in blood pressure compared to control groups. The study highlighted the peptide's ability to enhance vasodilatory responses even in impaired baroreflex conditions, showcasing its potential as a therapeutic agent for hypertension management .
Case Study 2: Anti-Cancer Efficacy in Lung Cancer Models
In xenograft models of lung cancer, treatment with Angiotensin-(1-7) led to a marked decrease in tumor size and microvessel density. The study emphasized its role in reducing proangiogenic factors and supporting the notion that Angiotensin-(1-7) could serve as an adjunct therapy in cancer treatment protocols .
Mécanisme D'action
Angiotensin (1-7) exerts its effects primarily through the activation of the Mas receptor, a G-protein coupled receptor. Upon binding to the Mas receptor, angiotensin (1-7) triggers a cascade of intracellular signaling pathways that lead to the production of nitric oxide, a potent vasodilator. This results in the relaxation of blood vessels and a reduction in blood pressure. Additionally, angiotensin (1-7) has anti-inflammatory and antioxidant effects, which contribute to its protective actions on cardiovascular and other organ systems .
Comparaison Avec Des Composés Similaires
Angiotensin (1-7) is part of the renin-angiotensin system, which includes several other peptides with distinct biological functions:
Angiotensin I: A decapeptide precursor that is converted to angiotensin II by angiotensin-converting enzyme (ACE).
Angiotensin II: An octapeptide that acts as a potent vasoconstrictor, increasing blood pressure and promoting sodium retention.
Angiotensin (1-9): A nonapeptide that is formed from angiotensin I and has vasodilatory effects similar to angiotensin (1-7).
Angiotensin (1-5): A pentapeptide that is formed from angiotensin (1-7) and has less well-defined biological functions
Uniqueness of Angiotensin (1-7): Angiotensin (1-7) is unique in its ability to counteract the effects of angiotensin II, providing a balance between vasoconstriction and vasodilation within the renin-angiotensin system. Its activation of the Mas receptor and subsequent production of nitric oxide distinguish it from other peptides in the system .
Activité Biologique
Angiotensin (1-7) [Ang-(1-7)] is a biologically active peptide that plays a significant role in the renin-angiotensin system (RAS), exhibiting various cardiovascular, renal, and neuroprotective effects. Unlike its counterpart Angiotensin II (Ang II), which is primarily associated with vasoconstriction and hypertension, Ang-(1-7) has been shown to exert vasodilatory and cardioprotective properties. This article explores the biological activity of Ang-(1-7), supported by case studies and detailed research findings.
Ang-(1-7) functions primarily through its interaction with the Mas receptor (MasR), a G protein-coupled receptor. The activation of MasR leads to several intracellular signaling pathways that mediate its biological effects:
- Vasodilation : Ang-(1-7) promotes endothelium-dependent vasodilation through the release of nitric oxide (NO) and prostaglandins, as well as activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .
- Cardioprotection : It exhibits antifibrotic, antihypertrophic, and antiarrhythmogenic effects, particularly in models of myocardial infarction .
- Neuroprotection : Ang-(1-7) reduces sympathetic nervous system activity by inhibiting norepinephrine release, contributing to lower blood pressure in hypertensive models .
Biological Effects
The biological activities of Ang-(1-7) can be summarized as follows:
Biological Activity | Description |
---|---|
Vasodilation | Increases blood flow by relaxing vascular smooth muscle. |
Antifibrotic Effects | Reduces collagen deposition and extracellular matrix remodeling in cardiac tissue. |
Neuroprotective Effects | Decreases sympathetic outflow, thus lowering blood pressure. |
Antihypertrophic Effects | Prevents cardiac hypertrophy induced by Ang II. |
Case Study 1: Cardiovascular Function
A study demonstrated that low doses of Ang-(1-7) improved cardiac output and reduced left ventricular end-diastolic pressure in rat models following myocardial infarction. The beneficial effects were associated with increased expression of ACE2, which converts Ang II to Ang-(1-7) .
Case Study 2: Hypertension
In a clinical trial involving hypertensive patients, intra-arterial infusion of Ang-(1-7) resulted in increased forearm blood flow, indicating enhanced vascular function . The effects were blunted in subjects with impaired vascular responses, highlighting the potential for therapeutic use in managing hypertension.
Case Study 3: Cancer Treatment
Ang-(1-7) has been investigated for its antiangiogenic properties in cancer therapy. A Phase I clinical trial showed that administration of Ang-(1-7) led to a significant reduction in plasma placental growth factor (PlGF) levels, which correlated with clinical benefits in some patients with solid tumors .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
Record name | Angiotensin II, des-phe(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I (1-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin 1-7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.